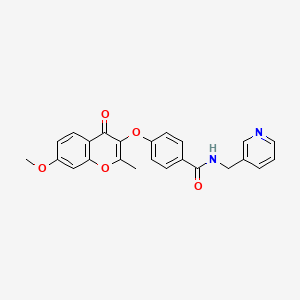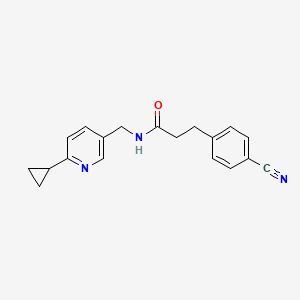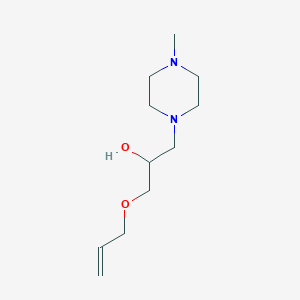
N-(3-氟苯基)-3-甲醛-N-甲基苯甲酰胺
描述
The compound “N-(3-fluorophenyl)-3-formyl-N-methylbenzamide” likely belongs to the class of organic compounds known as benzamides, which are compounds containing a benzene ring attached to an amide functional group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an appropriate amine with a carboxylic acid or its derivative in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzamides, for example, can undergo reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and compared with experimental data. These properties include melting point, boiling point, solubility, and reactivity .科学研究应用
治疗应用:结构略有不同的类似于N-(3-氟苯基)-3-甲酰基-N-甲基苯甲酰胺的化合物已被研究其在治疗包括哮喘、胃肠道疾病、疼痛和抑郁症在内的一系列疾病中的潜力。这表明此类化合物在医学研究中的治疗多功能性(Norman, 2008)。
化学合成和催化:研究已证明相关氟酰胺化合物在化学合成中的有效性。例如,由铁介导的苄基、烯丙基和未活化的 C-H 键的酰胺定向氟化是成功的,表明该化合物在化学反应和合成中的效用(Groendyke、AbuSalim 和 Cook,2016)。
生物传感器开发:使用类似氟酰胺化合物的修饰电极已被用于开发高灵敏度的生物传感器。这些传感器可以确定谷胱甘肽和吡罗昔康等物质,表明 N-(3-氟苯基)-3-甲酰基-N-甲基苯甲酰胺在创建用于各种化学品的灵敏检测工具中的潜在应用(Karimi-Maleh 等,2014)。
分子相互作用和结构分析:对类似化合物的研究显示出有趣的分子相互作用,例如自旋-自旋耦合,这有助于理解分子结构和行为。这可能与研究 N-(3-氟苯基)-3-甲酰基-N-甲基苯甲酰胺的结构特性有关(Rae、Weigold、Contreras 和 Biekofsky,1993)。
抗肿瘤活性和 PET 成像:一项研究表明,类似于 N-(3-氟苯基)-3-甲酰基-N-甲基苯甲酰胺的化合物可用于 PET 成像,用于评估肿瘤增殖,可能有助于癌症诊断和研究(Dehdashti 等,2013)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(3-fluorophenyl)-3-formyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-17(14-7-3-6-13(16)9-14)15(19)12-5-2-4-11(8-12)10-18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEMVEQFSWCODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2686885.png)
![2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686886.png)


![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2686892.png)
![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2686893.png)

![5-[[4-(3-Chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2686897.png)
![1-(2,4-dimethoxyphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2686899.png)
![1,9-dimethyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2686902.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2686905.png)

